![molecular formula C18H21N3O2S B2749312 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide CAS No. 897461-45-9](/img/structure/B2749312.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of reactions. For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using various techniques. For example, UV spectroscopy can be used to determine the maximum absorption wavelength (λ max), and IR spectroscopy can be used to identify functional groups .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazole derivatives can be complex. For instance, the synthesis of these compounds often involves alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the UV and IR spectra can provide information about the compound’s structure .Scientific Research Applications
Antifungal Applications
Research has shown that certain imidazole derivatives, such as sertaconazole, have significant antifungal activity. Sertaconazole has been studied for its therapeutic efficacy and safety in treating conditions like Pityriasis versicolor, demonstrating excellent efficacy with a 100% cure rate and no recorded undesirable effects, indicating its potential as a topical therapy for fungal infections (Nasarre et al., 1992).
Anti-inflammatory Properties
The determination of plasma and urine levels of new anti-inflammatory agents, like "4,5-bis-(4-methoxyphenyl)-2-(2-hydroxyethylsulfinyl)-imidazole," through high-performance liquid chromatography, highlights the investigative process into the pharmacokinetics and potential therapeutic applications of novel compounds (Krause, 1981).
Cardiac Applications
Compounds such as "2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo [4,5-b]pyridine" have been explored for their influence on hemodynamic parameters in patients with acute myocardial infarction. The study showed that the compound could reduce preload and increase cardiac output, suggesting its utility in cardiac care (Nebel et al., 1981).
Metabolic and Excretion Studies
The metabolism, absorption, and excretion pathways of novel compounds are crucial for understanding their pharmacokinetics. Studies like the one on [14C]mirabegron, a β3-adrenoceptor agonist, provide insight into the metabolic reactions and excretion patterns in humans, which are vital for drug development processes (Takusagawa et al., 2012).
Future Directions
The future research directions for imidazo[2,1-b]thiazole derivatives could involve further exploration of their biological properties and potential applications in medicine . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis process.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They have been found to selectively inhibit Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives interact with their targets and cause changes that lead to their antimycobacterial activity . Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit antimycobacterial activity, selectively inhibiting mycobacterium tuberculosis .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-23-15-7-5-13(6-8-15)16-10-21-14(11-24-18(21)20-16)9-17(22)19-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWGBOZFVKLNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
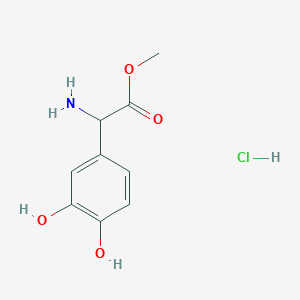
![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)
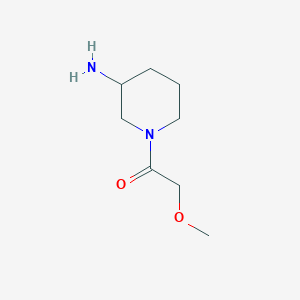

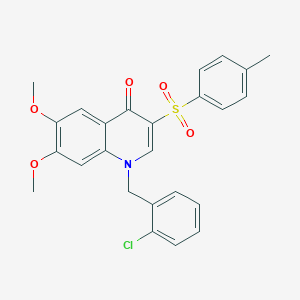
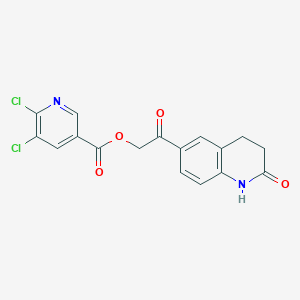
![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)
![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
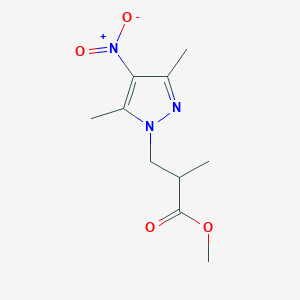
![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)
